3-Benzyloxolane-2-thione
Description
Structure
3D Structure
Properties
CAS No. |
105688-51-5 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-benzyloxolane-2-thione |
InChI |
InChI=1S/C11H12OS/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
LGDZWBOBBVGFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=S)C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Benzyloxolane 2 Thione
Reactions Involving the Thiocarbonyl Group (C=S)
The carbon-sulfur double bond is characterized by a significant polarization, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com Its π-system also allows it to participate in concerted cycloaddition reactions, while the sulfur atom can be targeted in both oxidative and reductive processes.
Nucleophilic Addition Reactions at the Thiocarbonyl Carbon
The electrophilic carbon of the thiocarbonyl group in 3-Benzyloxolane-2-thione is a prime target for nucleophiles. In a typical reaction, the nucleophile attacks the carbonyl carbon, leading to the cleavage of the C=S π-bond and the formation of a tetrahedral intermediate. savemyexams.comlibretexts.org This intermediate can then be protonated or undergo further reaction.
The addition of organometallic reagents, such as Grignard or organolithium reagents, results in the formation of a tertiary thiol upon acidic workup. These reactions provide a route to functionalized cyclic ethers, especially when the addition is followed by a desulfurization step. thieme-connect.de For example, nucleophilic addition to medium-sized ring thionolactones, followed by methylation and subsequent reductive desulfurization, has been shown to be an effective method for creating cyclic ethers. thieme-connect.de
| Nucleophile Type | Reagent Example | Intermediate/Product Type |
| Carbon Nucleophiles | Organolithium (R-Li) | Tertiary Thiol (after workup) |
| Carbon Nucleophiles | Grignard Reagent (R-MgBr) | Tertiary Thiol (after workup) |
| Hydride Nucleophiles | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Thiol (after workup) |
| Amine Nucleophiles | Alkylamines (R-NH₂) | Hemithioaminal-like adduct |
1,3-Dipolar Cycloaddition Reactions
The thiocarbonyl group is an excellent dipolarophile, often exhibiting higher reactivity than corresponding carbon-carbon multiple bonds in 1,3-dipolar cycloadditions. organic-chemistry.orgscispace.com These reactions are concerted, pericyclic processes that lead to the formation of five-membered heterocyclic rings and are a powerful tool in organic synthesis. organic-chemistry.orgscribd.com
With Diazoalkanes : The reaction of a thione with a diazoalkane, such as diazomethane, proceeds rapidly to form a 1,3,4-thiadiazoline ring system. scispace.comsemanticscholar.org This initial cycloadduct can be unstable, potentially eliminating nitrogen gas to yield a reactive thio-ylide intermediate, which can undergo further transformations. scispace.com The reaction of 2,2,2-trifluorodiazoethane (B1242873) with alkenes, a related process, results in pyrazolines that can be oxidized to pyrazoles. nih.gov
With Nitrones : Nitrones, which are N-oxide analogs of imines, readily undergo [3+2] cycloaddition with the C=S bond of this compound. organicreactions.org This reaction yields a 1,4,2-oxathiazolidine ring system. The reactivity and stereoselectivity of these cycloadditions can be influenced by substituents on both the nitrone and the dipolarophile. rsc.orgnih.gov Scandium triflate has been used to catalyze the [3+2] cycloaddition of nitrones with ynones, suggesting that Lewis acid catalysis could be applicable to reactions with thiones. rsc.org
With Nitrile Oxides : Nitrile oxides, often generated in situ from hydroxamoyl chlorides or oximes, are versatile 1,3-dipoles. beilstein-journals.orgorganic-chemistry.org Their cycloaddition with the thiocarbonyl group is expected to produce a 1,4,2-oxathiazole ring. These reactions are a well-established method for synthesizing five-membered heterocycles like isoxazolines from alkenes. researchgate.net
With Alkynes : While less common for thiones, strain-promoted alkyne-nitrone cycloadditions (SPANC) highlight the utility of alkynes in such reactions, offering rapid and tunable transformations. nih.gov The reaction of this compound with activated alkynes in a 1,3-dipolar cycloaddition context would likely require a suitable 1,3-dipole where the alkyne is part of the dipole or acts as the dipolarophile with a different partner. The direct cycloaddition with the thione itself is less precedented than with other dipoles.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
| Diazoalkane (R₂CN₂) | Thiocarbonyl (C=S) | 1,3,4-Thiadiazoline |
| Nitrone (R-CH=N⁺(R')-O⁻) | Thiocarbonyl (C=S) | 1,4,2-Oxathiazolidine |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Thiocarbonyl (C=S) | 1,4,2-Oxathiazole |
Reductive and Oxidative Transformations of the Thione
The sulfur atom of the thiocarbonyl group can exist in various oxidation states, allowing for both reductive and oxidative transformations.
Reductive Transformations: Reduction of the thiocarbonyl group can lead to two main outcomes. Partial reduction using hydride reagents like sodium borohydride typically yields the corresponding secondary thiol. More vigorous reduction, often involving desulfurization, converts the C=S group into a methylene (B1212753) (CH₂) group.
Oxidative Transformations: Oxidation of the thione group can yield thione S-oxides (sulfines). scispace.com These species are themselves reactive and can participate in further reactions. More aggressive oxidation can lead to oxidative desulfurization, where the sulfur atom is removed and replaced by an oxygen atom, converting the thionolactone back to the corresponding lactone. scielo.org.mx This can be achieved with various oxidizing agents, including peroxides. uga.edu For instance, the oxidation of related hydroxy-beta-thiolactams with DMSO has been shown to result in oxazole-2-thiones, indicating a complex oxidative rearrangement pathway. nih.gov
Desulfurization Processes and Their Mechanisms
Desulfurization is a key transformation of thionolactones, providing a synthetic route to other important compound classes, notably cyclic ethers. thieme-connect.dedntb.gov.uaacs.org
Reductive Desulfurization: A widely used method for the desulfurization of thionolactones is radical-mediated reduction. thieme-connect.deacs.org This process is often carried out using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.de The mechanism involves the addition of a tributyltin radical to the thiocarbonyl sulfur, followed by fragmentation to generate a carbon-centered radical. This radical is then quenched by a hydrogen atom from another molecule of Bu₃SnH, yielding the ether product and regenerating the tributyltin radical to continue the chain reaction.
Oxidative Desulfurization: This process typically involves the oxidation of the sulfur atom to a more labile species, such as a sulfone, which is then eliminated. scielo.org.mx For example, the oxidative desulfurization of dibenzothiophenes using hydrogen peroxide and a tungsten-based catalyst proceeds through the nucleophilic attack of the sulfur compound on a peroxo-metal complex. scielo.org.mx A similar mechanism can be envisioned for thionolactones, where the thione is oxidized and subsequently hydrolyzes or fragments to yield the corresponding lactone.
Radical Reactions Initiated or Propagated by the Thiocarbonyl Group
The thiocarbonyl group of thionolactones is highly effective at trapping radicals, a property that has been extensively exploited in radical ring-opening polymerization (rROP). chemrxiv.orgdigitellinc.com This reactivity allows for the synthesis of degradable polymers containing thioester linkages in their backbones. digitellinc.comacs.org
The mechanism of rROP involves several key steps: chemrxiv.orglibretexts.orglibretexts.org
Initiation : A radical initiator, such as AIBN, is thermally or photochemically decomposed to generate an initial radical species. libretexts.org
Propagation :
The propagating radical attacks the electrophilic carbon of the C=S bond in this compound. chemrxiv.org
This addition creates a stabilized radical intermediate.
The intermediate undergoes rapid β-scission, which results in the cleavage of one of the C-O bonds of the oxolane ring. This ring-opening step is driven by the release of ring strain and the formation of a stable carbonyl group.
This process yields an open-chain thioester and a new propagating alkyl radical. anr.fr
Copolymerization : This new radical can then react with another monomer (e.g., styrene (B11656) or an acrylate), incorporating both units into the growing polymer chain. chemrxiv.orgacs.org The efficiency of this process depends on the relative reactivities of the thionolactone and the comonomer. acs.org
| Radical Reaction Stage | Description |
| Initiation | Generation of initial radical from an initiator (e.g., AIBN). libretexts.org |
| Radical Addition | Propagating radical adds to the C=S bond of the thionolactone. chemrxiv.org |
| β-Scission (Ring-Opening) | The resulting radical intermediate fragments, opening the oxolane ring. anr.fr |
| Propagation | A new alkyl radical is formed, which continues the chain reaction. |
Transformations of the Oxolane Ring System
While many reactions of this compound are centered on the thiocarbonyl group, the oxolane ring itself can be transformed, primarily as a consequence of these reactions.
The most significant transformation of the oxolane ring is its cleavage during radical ring-opening polymerization, as detailed in section 3.1.5. In this process, the cyclic ether structure is converted into a linear thioester unit, fundamentally altering the molecular backbone. chemrxiv.organr.fr
In another example, the aminolysis of a homopolymer derived from a related thionolactone, 3,3-dimethyl-2,3-dihydro-5H-benzo[e] digitellinc.comanr.frdioxepine-5-thione (DBT), was found to cause an unexpected intramolecular ether cleavage. This side reaction led to the formation of a thiirane (B1199164) and salicylamides, demonstrating that under certain nucleophilic conditions, the ether linkage of the ring system can be susceptible to cleavage. acs.org Such reactivity highlights the potential for complex rearrangements and transformations involving the oxolane ring, initiated by reactions at the thioester group that is formed post-ring-opening.
Ring-Opening Reactions Induced by Nucleophiles or Electrophiles
The five-membered thiolactone ring is thermodynamically stable but can be opened under specific conditions, particularly by nucleophilic attack. umons.ac.be
Nucleophilic Ring-Opening: The primary site for nucleophilic attack is the electrophilic carbon of the thiocarbonyl group (C=S). This reactivity is a cornerstone of thiolactone chemistry, widely used in polymer science and bioconjugation. nih.govrsc.org Strong nucleophiles, such as primary amines, readily open the ring to form γ-mercapto amides. researchgate.net This reaction proceeds via a tetrahedral intermediate, and the presence of an amine catalyst can lower the activation energy. researchgate.net Similarly, other nucleophiles like thiols can induce ring-opening through thiol-thioester exchange. rsc.org The reaction with basic nucleophiles is often irreversible. nih.gov
In the context of this compound, the benzyloxy group at the C3 position is expected to exert a significant steric and electronic influence on this process. Steric hindrance from the bulky benzyl (B1604629) group may modulate the rate of nucleophilic attack at the adjacent thiocarbonyl carbon.
An alternative, though less common, pathway for ring-opening involves an SN2 attack at the C5 position (alpha to the ring oxygen). This would be analogous to the ring-opening of epoxides or other strained ethers, where the ether oxygen acts as a leaving group after protonation. wikipedia.orgvaia.com The release of ring strain would be a driving force for such a reaction.
Electrophilic Ring-Opening: Electrophilic activation enhances the ring's susceptibility to cleavage. Brønsted or Lewis acids can activate the ring by protonating or coordinating to either the ether oxygen or the thiocarbonyl sulfur. Protonation of the ether oxygen would make it a better leaving group, facilitating nucleophilic attack at C5. rsc.org More commonly, activation occurs at the thiocarbonyl group. For instance, silver ions (Ag+) have been shown to be essential for activating γ-thiolactones towards aminolysis, likely by coordinating to the sulfur atom and increasing the electrophilicity of the carbonyl carbon. researchgate.net
Table 1: Illustrative Conditions for Nucleophilic Ring-Opening of γ-Thiolactones
| Nucleophile | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Amine | R-NH₂, MeCN, AgOTf, DABCO | γ-Mercapto Amide | rsc.org |
| Primary Amine | R-NH₂, THF, excess n-Propanethiol | γ-Mercapto Amide | rsc.org |
| Thiol | β-mercaptoethanol, MeCN | γ-Thioester | rsc.org |
| Hydride | LiAlH₄ | 1,4-Hydroxythiol | core.ac.uk |
Functionalization of the Tetrahydrofuran (B95107) Core (e.g., alpha to oxygen or sulfur)
Functionalization of the saturated oxolane core can be achieved at positions alpha to the heteroatoms.
Alpha to Sulfur (C3): The C3 position is already substituted with the benzyloxy group. While deprotonation at this position to form an enolate is conceivable with a strong, non-nucleophilic base, it could lead to the elimination of the benzyloxy group, especially under heating, to yield an α,β-unsaturated thiolactone.
Alpha to Oxygen (C5): The C5 position is a more likely candidate for functionalization. Radical-mediated C-H functionalization is a powerful tool for modifying saturated heterocycles. Strategies for the site-selective C-H functionalization of tetrahydrofuran itself have been developed and could potentially be applied. Current time information in Bangalore, IN. Furthermore, radical cyclization reactions involving α-bromo thioesters are known to produce thiolactones, suggesting that radical intermediates at the C5 position are accessible. mdpi.com
A general platform for synthesizing functionalized γ-thiolactones often involves radical addition to alkenes, allowing for the introduction of various substituents at the γ-position (C4), which corresponds to the C5 position in the oxolane-2-thione (B8775458) nomenclature. acs.orgnih.gov
Rearrangement Reactions of the Oxolane Ring
The thiolactone scaffold can participate in several types of rearrangement reactions, often mediated by radical processes or by converting the sulfur into a more reactive functional group.
A notable potential rearrangement is the nih.govrsc.org-sigmatropic Mislow-Evans rearrangement. wpmucdn.comwikipedia.org This reaction involves the thermal equilibration of an allylic sulfoxide (B87167) to an allylic sulfenate ester, which can be trapped to yield an allylic alcohol. wikipedia.org For this compound, this would require prior chemical modification. The thione would first need to be oxidized to a sulfoxide. If an allylic group were present on a carbon adjacent to the sulfur, a nih.govrsc.org-sigmatropic rearrangement could be induced. While not a direct reaction of the parent molecule, it represents a plausible synthetic transformation into a rearranged product.
Radical-mediated rearrangements have also been reported for related systems. For instance, the treatment of α-bromo aluminium thioacetals with radical initiators can lead to fragmentation and rearrangement processes. mdpi.com A similar radical generated at C3 or C5 of the this compound ring could potentially trigger a ring-opening followed by an alternative cyclization or rearrangement. Photochemical reactions have also been shown to induce rearrangement of thiocarbamates into γ-thiolactones via a thietane (B1214591) intermediate. rsc.org
Reactivity and Chemical Utility of the Benzyloxy Group
Selective Deprotection Strategies
Removal of the benzyl group to unmask the C3-hydroxyl functionality can be achieved through several standard methods. The choice of method must consider the stability of the thiolactone ring.
Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). This process yields the free alcohol and toluene (B28343) as a byproduct. Care must be taken, as some catalysts and conditions could potentially reduce the thiocarbonyl group.
Acid-Catalyzed Cleavage: Strong acids like HBr or trifluoroacetic acid (TFA) can cleave benzyl ethers. However, this method is harsh and less compatible with the thiolactone moiety, which itself can be susceptible to acid-catalyzed hydrolysis or polymerization.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the aromatic ring (like p-methoxybenzyl). Standard benzyl ethers can also be cleaved with DDQ under photoirradiation.
Table 2: Common Deprotection Strategies for Benzyl Ethers
| Method | Reagents | Conditions | Comments |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | EtOH or EtOAc, rt | Generally mild and high-yielding. |
| Birch Reduction | Na, NH₃ (l) | -78 °C | Powerful reduction; may affect other functional groups. |
| Strong Acid | HBr, Acetic Acid | Varies | Harsh conditions; limited substrate scope. |
| Oxidation (for PMB) | DDQ | CH₂Cl₂, H₂O | Selective for p-methoxybenzyl ethers. |
Participation in Electron-Transfer Processes
The benzyloxy group can play a role in reactions involving single-electron transfer (SET). The benzyl C-H bonds are relatively weak and can be sites of hydrogen atom abstraction to form a resonance-stabilized benzyl radical. This stability makes the benzyloxy group capable of mediating or participating in radical reactions.
In the context of the molecule, the ability to stabilize a radical at the benzylic position could influence the outcome of radical-initiated reactions elsewhere in the molecule. For example, in a radical-mediated ring-opening or functionalization, the benzyloxy group could act as an intramolecular hydrogen donor or participate in electron transfer relays. Such processes are fundamental in many biological systems involving flavoproteins and cytochromes that mediate electron transfer. rsc.orgrsc.org
Influence on Overall Molecular Reactivity (e.g., steric and electronic effects)
The benzyloxy group imparts distinct steric and electronic characteristics to the this compound molecule.
Steric Effects: The benzyl group is sterically demanding. Its presence at the C3 position will hinder the approach of reagents to that face of the molecule. This steric bulk can influence the stereochemical outcome of reactions, for example, by directing nucleophilic attack on the thiocarbonyl carbon from the face opposite to the benzyloxy group.
Electronic Effects: The oxygen atom of the benzyloxy group is electron-withdrawing through induction, which increases the electrophilicity of the neighboring C3 carbon. This inductive effect also extends to the thiocarbonyl carbon (C2), potentially increasing its reactivity toward nucleophiles. This is a key factor contributing to the low pKa of the α-amino group in homocysteine thiolactone. core.ac.uk Conversely, the oxygen atom has lone pairs that can participate in resonance, although this effect is less pronounced than its inductive pull in a saturated system. These electronic properties are crucial in determining the stability of potential intermediates, such as carbocations or radicals, that may form during a reaction.
Mechanistic Investigations of Reactions Involving 3 Benzyloxolane 2 Thione
Detailed Analysis of Thiocarbonyl Reaction Pathways
The thiocarbonyl group (C=S) is the most reactive site in 3-Benzyloxolane-2-thione, largely due to the properties of the carbon-sulfur double bond. Compared to its oxygen analogue (the carbonyl group), the C=S bond is longer, weaker, and more polarizable. caltech.edu This inherent reactivity dictates the primary reaction pathways available to the molecule.
Elucidation of Electrophilic and Nucleophilic Attack Mechanisms
The thiocarbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles, while the sulfur atom, with its lone pairs of electrons, is nucleophilic and can be attacked by electrophiles. libretexts.orgmasterorganicchemistry.com This dual reactivity is a hallmark of the thiocarbonyl group.
Nucleophilic Attack:
Nucleophiles, which are electron-rich species, readily attack the electron-deficient carbon atom of the thiocarbonyl group. masterorganicchemistry.comyoutube.com The mechanism typically involves the formation of a tetrahedral intermediate. Common nucleophiles include organometallic reagents, enolates, and amines. The general mechanism can be depicted as:
Step 1: The nucleophile donates a pair of electrons to the thiocarbonyl carbon, forming a new carbon-nucleophile bond and breaking the C=S pi bond. The electrons from the pi bond move to the sulfur atom, creating a thiolate anion intermediate.
Step 2: The tetrahedral intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Attack:
Electrophiles, or electron-seeking species, target the lone pair electrons on the sulfur atom. byjus.com This interaction can lead to a variety of outcomes, including the formation of sulfonium (B1226848) ions or the initiation of rearrangement reactions. For instance, alkyl halides can react with the sulfur atom in an S-alkylation reaction.
A summary of the reactivity of the thiocarbonyl group is that electrophiles attack the oxygen; nucleophiles attack the carbon. libretexts.org This principle is fundamental to understanding the reaction mechanisms of this compound.
Stereochemical Outcomes and Diastereoselectivity in Cycloadditions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org The thiocarbonyl group of this compound can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, acting as a "thiocarbonylophile." The stereochemical outcome of these reactions is of significant interest.
In many cases, 1,3-dipolar cycloadditions are stereospecific, meaning the stereochemistry of the reacting alkene (the dipolarophile) is retained in the product. wikipedia.orgrsc.org This high degree of stereospecificity supports a concerted mechanism where the new sigma bonds are formed simultaneously. wikipedia.org
For example, in a [3+2] cycloaddition with a 1,3-dipole, the facial selectivity of the approach of the dipole to the thiocarbonyl group is influenced by the steric bulk of the benzyloxy group at the adjacent stereocenter. This often leads to a high degree of diastereoselectivity, where one diastereomer is formed in preference to the other. The diastereoselectivity in these reactions is influenced by both steric and electronic factors. rsc.org
Below is a table summarizing the expected stereochemical outcomes in cycloaddition reactions involving a generic chiral thione, which can be extrapolated to this compound.
| Cycloaddition Type | Dipolarophile | Expected Outcome | Influencing Factors |
| [3+2] | Alkene | High diastereoselectivity | Steric hindrance from the substituent at C3, electronic effects of the dipole and dipolarophile. uchicago.edu |
| [4+2] (Thia-Diels-Alder) | Diene | Endo/exo selectivity | Secondary orbital interactions, steric repulsion. researchgate.net |
| [2+2] | Ketene | Formation of a four-membered thietane (B1214591) ring | Concerted or stepwise mechanism depending on the reactants. |
Kinetics of Thiocarbonyl Transformations
The kinetics of reactions involving the thiocarbonyl group are generally faster than those of their carbonyl counterparts due to the lower C=S bond dissociation energy. caltech.edu The rate of transformation is influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.
Kinetic studies can help to elucidate reaction mechanisms. For instance, the rate of a nucleophilic addition to the thiocarbonyl group will depend on the concentration of both the thione and the nucleophile, indicating a bimolecular rate-determining step. In cycloaddition reactions, the reaction rate is often influenced by the polarity of the solvent, although concerted pericyclic reactions typically show little solvent effect. wikipedia.org
Mechanisms of Oxolane Ring Opening and Rearrangement
The oxolane (tetrahydrofuran) ring in this compound is generally stable under neutral and basic conditions. However, under acidic conditions or in the presence of certain Lewis acids, the ring can undergo opening or rearrangement.
The most probable mechanism for acid-catalyzed ring opening involves the protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms (C2 or C5). The regioselectivity of this attack is influenced by steric and electronic factors.
Rearrangement reactions of the oxolane ring are less common but can be induced under specific conditions, such as photolysis or thermolysis, potentially leading to the formation of isomeric structures.
Mechanistic Aspects of Benzyloxy Group Involvement in Reactions
The benzyloxy group at the C3 position plays a crucial role in the reactivity and selectivity of reactions involving this compound. Its primary influences are steric and electronic.
Steric Hindrance: The bulky benzyloxy group can direct the approach of incoming reagents, leading to high diastereoselectivity in reactions at the adjacent thiocarbonyl carbon. This is a classic example of substrate-controlled stereoselection.
Electronic Effects: The benzyloxy group can influence the electron density of the molecule through inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, the benzyl (B1604629) group can participate in π-stacking interactions or other non-covalent interactions that can stabilize transition states.
Protecting Group Chemistry: The benzyl ether linkage can be cleaved under specific conditions, such as catalytic hydrogenation or by using strong acids or oxidizing agents. organic-chemistry.org This allows for the deprotection of the hydroxyl group at C3 after the desired transformations at the thiocarbonyl center have been accomplished. The mechanism of debenzylation often involves the formation of a benzylic carbocation or radical. organic-chemistry.org
Catalytic Cycles in Synthesis and Transformation
Catalysis can play a significant role in both the synthesis of this compound and its subsequent transformations.
Synthesis: The synthesis of the parent 3-hydroxyoxolane-2-thione can be achieved through various methods, followed by benzylation. The thionation of the corresponding lactone is a common route, often employing reagents like Lawesson's reagent. The mechanism of thionation with Lawesson's reagent is complex and involves a four-membered ring intermediate.
Transformations: Many reactions of the thiocarbonyl group can be catalyzed. For instance, Lewis acids can activate the thiocarbonyl group towards nucleophilic attack by coordinating to the sulfur atom. nih.gov Transition metal catalysts can be employed in a variety of transformations, including cross-coupling reactions if the molecule is appropriately functionalized.
A hypothetical catalytic cycle for a Lewis acid-catalyzed addition of a nucleophile to this compound is presented below:
Activation: The Lewis acid (LA) coordinates to the sulfur atom of the thiocarbonyl group, increasing its electrophilicity.
Nucleophilic Attack: The nucleophile (Nu) attacks the activated thiocarbonyl carbon, forming a tetrahedral intermediate where the thiolate is stabilized by the Lewis acid.
Product Formation and Catalyst Regeneration: Protonolysis or workup releases the product and regenerates the Lewis acid catalyst, allowing it to enter another cycle.
Detailed mechanistic studies, often involving computational methods like Density Functional Theory (DFT), are crucial for understanding the intricate details of these catalytic cycles and for the rational design of new and more efficient catalysts. rsc.orgmdpi.com
Theoretical and Computational Studies on 3 Benzyloxolane 2 Thione
Electronic Structure and Bonding Analysis
The electronic structure of a molecule governs its reactivity, physical properties, and interactions. For 3-Benzyloxolane-2-thione, computational methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate these characteristics. These studies provide a quantum mechanical description of how electrons are distributed within the molecule and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. researchgate.netwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the thione sulfur atom due to its lone pairs of electrons, making this site the most probable for electrophilic attack. The LUMO, conversely, would likely be distributed across the C=S pi-antibonding orbital, indicating the carbon atom of the thione group as a potential site for nucleophilic attack. The benzyloxy group would influence the energies of these orbitals through inductive and steric effects.
Hypothetical FMO Data for this compound: This table presents illustrative values calculated using a hypothetical DFT (B3LYP/6-31G) method.*
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.25 | Sulfur (S), Oxygen (O) | Nucleophilic center, site of oxidation |
| LUMO | -1.10 | Carbon (C=S), Phenyl Ring (π*) | Electrophilic center, site of reduction |
| HOMO-LUMO Gap | 5.15 | - | Indicates moderate kinetic stability |
Charge Distribution and Electrostatic Potential Maps
Charge distribution analysis provides insight into the polarity of bonds and the partial charges on each atom. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the thione sulfur atom, consistent with FMO theory predictions. The oxygen atom of the benzyloxy group would also exhibit negative potential. Positive potential would likely be concentrated on the hydrogen atoms of the benzyl (B1604629) group and the oxolane ring.
Conformational Analysis and Energetic Profiles
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. fiveable.me These studies are crucial for understanding a molecule's stability, reactivity, and biological activity, as different conformers can have significantly different energies and properties.
Ring Conformations of the Oxolane Core
The five-membered oxolane (tetrahydrofuran) ring is not planar. wikipedia.org It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. A computational study would involve a potential energy surface (PES) scan, systematically changing the dihedral angles of the ring to identify the minimum energy conformers and the energy barriers between them. For this compound, the bulky benzyloxy and thione substituents would significantly influence the relative energies of these conformers. The most stable conformer would likely be the one that minimizes steric hindrance between these groups.
Illustrative Energy Profile for Oxolane Ring Pseuderotation: This table provides hypothetical relative energies for the primary conformations of the substituted oxolane ring.
| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |
| Envelope (E) | 0° | 1.2 | Less Stable |
| Twist (T) | 20° | 0.0 | Most Stable |
| Envelope (E') | 40° | 1.5 | Less Stable |
Rotational Barriers of the Benzyloxy Substituent
Rotation around the C-O and O-CH₂ bonds of the benzyloxy substituent is also subject to energetic barriers. These barriers arise from steric clashes and changes in orbital overlap as the groups rotate relative to each other. nih.gov Calculating these rotational barriers involves performing a relaxed PES scan, where the dihedral angle of interest is fixed at various values while the rest of the molecular geometry is optimized. The resulting energy profile reveals the most stable rotational conformers (rotamers) and the transition state energies for their interconversion. The interaction between the phenyl ring and the oxolane core would be a key determinant of the rotational energy landscape.
Hypothetical Rotational Barrier Data for the C(ring)-O Bond: This table shows hypothetical energy values for the rotation of the benzyloxy group relative to the oxolane ring.
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformer Type |
| 0° | 4.5 | Eclipsed (Transition State) |
| 60° | 0.2 | Gauche (Local Minimum) |
| 120° | 4.2 | Eclipsed (Transition State) |
| 180° | 0.0 | Anti (Global Minimum) |
Transition State Analysis of Key Reactions
Transition state (TS) analysis is a computational technique used to study the mechanism of chemical reactions. The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. ox.ac.uk By locating and characterizing the TS, chemists can calculate activation energies, which determine the reaction rate, and gain insight into the bond-forming and bond-breaking processes.
For this compound, a key reaction for analysis would be its thionation/thiocarbonylation reactions or its behavior in cycloadditions. For instance, in a hypothetical reaction with an electrophile (E+), computational chemists would model the approach of the electrophile to the sulfur atom. They would use algorithms to find the geometry of the transition state for this addition. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org This analysis would provide a quantitative measure of the molecule's reactivity at the thione group.
Reaction Coordinate Mapping for Cycloadditions and Thionations
To understand the mechanisms of cycloaddition and thionation reactions involving this compound, mapping the reaction coordinate is a fundamental computational approach. This process involves identifying the lowest energy path that connects reactants to products through a transition state.
For a potential cycloaddition reaction , for instance, a Diels-Alder type reaction where the thiocarbonyl group (C=S) acts as a dienophile, the reaction coordinate would map the geometric and energetic changes as the diene approaches the C=S bond. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the energy of the system at various points along this path. The resulting energy profile would reveal the activation barrier and the existence of any intermediates. The mapping would involve systematically changing the distances and angles of the forming bonds to trace the trajectory of the reaction. For thiones, cycloadditions can be complex, sometimes proceeding through asynchronous or even stepwise mechanisms, which can be elucidated by detailed mapping of the potential energy surface. nih.govresearchgate.net
In the context of a thionation reaction , where this compound might be synthesized from a corresponding lactone (3-benzyloxolane-2-one) using a thionating agent like Lawesson's reagent, reaction coordinate mapping would be crucial. Computational studies on similar thionation reactions have shown a multi-step process. acs.orgacs.orgunict.it The reaction coordinate would likely involve:
The initial association of the thionating agent with the carbonyl group of the lactone.
A concerted cycloaddition to form a four-membered oxathiaphosphetane intermediate.
A cycloreversion step that breaks down the intermediate to form the desired this compound and a phosphorus-oxygen byproduct.
By mapping this coordinate, researchers can identify the rate-determining step and understand the synchronicity of bond-forming and bond-breaking events. acs.orgacs.orgunict.it
Activation Energies and Reaction Energetics
For cycloaddition reactions of this compound, DFT calculations could be used to compare the activation energies for different possible stereochemical and regiochemical outcomes, thereby predicting the selectivity of the reaction. nih.gov The distortion/interaction model is a theoretical framework that can be applied to analyze these activation barriers, partitioning the energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.
Below is an illustrative table showing the kind of data that would be generated from such a computational study on a hypothetical cycloaddition reaction of this compound.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Exo Cycloaddition | Value | Value |
| Endo Cycloaddition | Value | Value |
Note: The values in this table are placeholders and represent the type of data that would be obtained from quantum chemical calculations.
Quantum Chemical Calculations (e.g., DFT, ab initio) for Mechanistic Insights
Quantum chemical calculations are the engine behind the theoretical studies described above. Methods like Density Functional Theory (DFT) and ab initio calculations provide the means to solve the electronic structure of molecules, which in turn allows for the calculation of their geometries, energies, and other properties.
Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed to study reactions of organic molecules. nih.govacs.org For this compound, DFT would be used to:
Optimize the geometries of reactants, products, and transition states.
Calculate the vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Perform Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analyses to understand the electronic structure and bonding in detail.
Simulate the effects of different solvents on the reaction energetics using models like the Polarizable Continuum Model (PCM). acs.org
Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, especially for systems where DFT might be less reliable. These methods could be used to benchmark the results obtained from DFT calculations for key points on the potential energy surface.
Through these quantum chemical calculations, a deep mechanistic understanding of the reactivity of this compound can be achieved, providing insights into reaction pathways, selectivity, and the electronic factors that govern its chemical behavior. rsc.orgrsc.org
Applications of 3 Benzyloxolane 2 Thione As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of the cyclic thionoester (or thiolactone) functionality in 3-Benzyloxolane-2-thione would likely render it a versatile precursor for a variety of heterocyclic systems.
Formation of Sulfur-Containing Heterocycles
The thione group is a key functional handle for the construction of various sulfur-containing heterocycles. It can readily participate in cycloaddition reactions or serve as a sulfur source in condensation reactions. For instance, reaction with activated alkynes could potentially lead to the formation of spirocyclic dihydrothiophenes or related structures. Furthermore, treatment with reducing agents could yield the corresponding thiol, which could then undergo a range of transformations, such as alkylation followed by cyclization, to afford substituted tetrahydrothiophenes and other sulfur-containing rings.
Another plausible transformation involves the reaction with α-haloketones in a variant of the Hantzsch thiazole synthesis. This would involve the sulfur atom of the thione acting as a nucleophile to displace the halide, followed by intramolecular condensation to form a thiazole ring fused to the oxolane system. The specific reaction conditions would dictate the final product and the viability of such transformations.
Derivatization to Oxygen or Nitrogen Heterocycles
The oxolane-2-thione (B8775458) structure can also be leveraged to synthesize oxygen or nitrogen-containing heterocycles. The thione group can be converted to a ketone through various methods, such as oxidation or reaction with specific reagents like mercuric oxide. The resulting 3-benzyloxolan-2-one is a lactone, a well-established precursor for various heterocyclic systems. For example, reaction with amines or ammonia could open the lactone ring to form an amide, which could then be cyclized under appropriate conditions to yield nitrogen-containing heterocycles like lactams.
Furthermore, the benzyl (B1604629) ether at the 3-position could be cleaved to reveal a hydroxyl group. This hydroxyl group, in conjunction with the oxolane ring, could participate in various intramolecular reactions to form bicyclic ether systems or other complex oxygen-containing heterocycles. The strategic manipulation of the thione and benzyl ether functionalities would be key to accessing a diverse range of these compounds.
Building Block for Complex Natural Products and Analogues
While no specific examples of this compound in natural product synthesis have been found, its structural motifs suggest potential applications. The chiral center at the 3-position, if the starting material is enantiomerically pure, makes it an attractive building block for asymmetric synthesis. The oxolane ring is a common feature in many natural products, including polyether antibiotics and various alkaloids.
The benzyl group serves as a common protecting group for alcohols in multi-step syntheses. Its presence in this compound would allow for the manipulation of other parts of the molecule, with the benzyl group being removed at a later stage to reveal a free hydroxyl group for further functionalization. This strategy is frequently employed in the total synthesis of complex molecules where selective protection and deprotection are crucial. The combination of a protected hydroxyl group on a chiral five-membered ring containing a reactive thione functionality could make this compound a valuable, albeit currently underexplored, synthon.
Contribution to Novel Methodological Developments in Organic Synthesis
The unique combination of functional groups in this compound could inspire the development of new synthetic methodologies.
Development of New C-S Bond Forming Reactions
The thione group is a potent dienophile and dipolarophile, suggesting its use in developing novel cycloaddition reactions for the formation of C-S bonds. Reactions with dienes or 1,3-dipoles could lead to the synthesis of complex sulfur-containing polycyclic systems. The stereochemical outcome of such reactions, influenced by the benzyl ether group, would be of significant interest.
Moreover, the enolizable nature of the proton alpha to the thione group could be exploited in base-mediated C-S bond-forming reactions. Deprotonation would generate a nucleophilic species that could react with various electrophiles, including sulfur electrophiles, to forge new C-S bonds and elaborate the core structure.
Applications in Radical Chemistry and Photochemistry
Thiones are known to be reactive in radical and photochemical reactions. The C=S bond can undergo homolytic cleavage upon irradiation or in the presence of radical initiators, leading to the formation of radical intermediates. These intermediates could participate in a variety of transformations, including radical cyclizations, additions to alkenes, and atom transfer reactions. The benzyl ether moiety might also influence the radical chemistry through benzylic hydrogen abstraction.
Photochemical [2+2] cycloadditions of the thione with alkenes could provide access to thietane (B1214591) rings, which are valuable four-membered sulfur-containing heterocycles. The regioselectivity and stereoselectivity of such reactions would be important aspects to investigate. The exploration of the photochemical and radical-mediated reactivity of this compound could open up new avenues for the synthesis of novel organosulfur compounds.
Future Directions and Emerging Research Perspectives
Development of Green and Sustainable Synthetic Routes
Currently, there is a notable absence of published research focused on the green and sustainable synthesis of 3-Benzyloxolane-2-thione. Future research endeavors could focus on developing synthetic protocols that adhere to the principles of green chemistry. ijcce.ac.iracs.org This would involve the use of environmentally benign solvents, renewable starting materials, and catalytic systems to minimize waste and energy consumption. ijcce.ac.ir Methodologies such as microwave-assisted synthesis or biocatalysis, which have been successfully applied to other heterocyclic thiones, could be explored. benthamdirect.comresearchgate.net A comparative analysis of traditional versus green synthetic routes, once developed, would be crucial.
Potential Research Objectives:
Investigation of water or other green solvents for the synthesis.
Application of biocatalytic methods, such as enzyme-catalyzed cyclization.
Development of a one-pot synthesis from readily available, renewable precursors.
As no specific research data is available, a data table for this section cannot be generated.
Exploration of Unconventional Reactivity Patterns
The reactivity of the thione group in this compound is a promising area for investigation. While the general reactivity of thiones is understood, dedicated studies on this specific compound are lacking. Future research could uncover unconventional reactivity, such as novel cycloaddition reactions, C-H activation adjacent to the heterocyclic core, or unique rearrangements. researchgate.net Exploring its behavior under photochemical or electrochemical conditions could also lead to new synthetic transformations. acs.org
Potential Research Objectives:
Study of [3+2] or [4+2] cycloaddition reactions with various dipolarophiles and dienophiles.
Investigation of transition-metal-catalyzed cross-coupling reactions at various positions.
Exploration of its reactivity with strained systems, such as alkynes or allenes.
As no specific research data is available, a data table for this section cannot be generated.
Integration with Flow Chemistry and Automated Synthesis
The application of flow chemistry and automated synthesis for this compound has not been reported. These technologies offer significant advantages in terms of safety, scalability, and the rapid optimization of reaction conditions. nih.govmdpi.com Future work could focus on translating a batch synthesis of this compound into a continuous flow process. researchgate.netnih.gov This would enable precise control over reaction parameters and could facilitate the synthesis of derivatives in a library format. Automated platforms could then be used for high-throughput screening of its reactivity. lookchemmall.com
Potential Research Objectives:
Development of a continuous flow synthesis protocol.
Integration of in-line purification and analysis techniques.
Utilization of automated synthesis platforms to create a library of this compound derivatives for screening purposes.
As no specific research data is available, a data table for this section cannot be generated.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry stands as a powerful tool for predicting the properties and reactivity of molecules, yet no specific computational studies on this compound have been found in the literature. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, predict its spectral properties, and model potential reaction pathways. Such studies could guide experimental work by identifying the most plausible reaction mechanisms and predicting the stereochemical outcomes of reactions.
Potential Research Objectives:
Calculation of the molecular orbital energies (HOMO-LUMO) to predict reactivity.
Modeling of transition states for potential synthetic reactions to understand activation barriers.
Prediction of spectroscopic data (NMR, IR) to aid in experimental characterization.
As no specific research data is available, a data table for this section cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
